iso-A-Pentasaccharide

Description

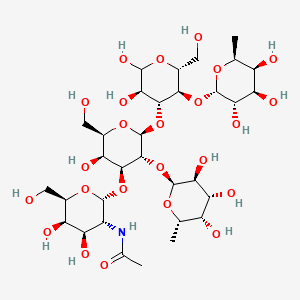

Structure

2D Structure

Properties

CAS No. |

128464-25-5 |

|---|---|

Molecular Formula |

C32H55NO24 |

Molecular Weight |

837.775 |

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO24/c1-7-14(38)19(43)21(45)30(49-7)54-24-12(6-36)51-28(48)23(47)26(24)56-32-27(57-31-22(46)20(44)15(39)8(2)50-31)25(17(41)11(5-35)53-32)55-29-13(33-9(3)37)18(42)16(40)10(4-34)52-29/h7-8,10-32,34-36,38-48H,4-6H2,1-3H3,(H,33,37)/t7-,8-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,22-,23+,24+,25-,26+,27+,28?,29+,30-,31-,32-/m0/s1 |

InChI Key |

ZBXMDMBUJYNWCZ-NLMCABFBSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)C)O)O)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Structural Elucidation of Iso a Pentasaccharide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for iso-A-Pentasaccharide

NMR spectroscopy stands as the most powerful tool for the detailed structural analysis of carbohydrates in solution. rsc.org It provides unparalleled insight into the atomic-level connectivity and spatial arrangement of the molecule. For a compound like this compound, a multi-faceted NMR approach is employed to unravel its intricate structure.

The initial step in the NMR analysis of this compound involves acquiring one-dimensional ¹H (proton) and ¹³C (carbon-13) spectra. The ¹H NMR spectrum provides a fingerprint of the molecule, with the anomeric protons (H-1) of each monosaccharide residue typically resonating in a distinct, less crowded region of the spectrum (approximately 4.5-5.5 ppm). The number of signals in this anomeric region gives a direct count of the number of sugar residues in the chain. The coupling constants (J-couplings) of these anomeric signals offer crucial information about the stereochemistry of the glycosidic linkages (α or β). researchgate.netunimo.it

The ¹³C NMR spectrum complements the proton data, providing a count of the total carbon atoms in the molecule. The chemical shifts of the anomeric carbons (typically 95-110 ppm) are highly sensitive to the nature of the monosaccharide and its linkage. researchgate.net Other carbon signals, such as those involved in glycosidic linkages, are also shifted to characteristic frequencies.

| Residue | ¹H-1 Chemical Shift (ppm) | J(H1,H2) (Hz) | Anomeric Configuration | ¹³C-1 Chemical Shift (ppm) |

|---|---|---|---|---|

| A | 5.21 | 3.5 | α | 99.8 |

| B | 4.65 | 7.8 | β | 103.5 |

| C | 5.15 | 3.7 | α | 100.2 |

| D | 4.98 | 4.0 | α | 98.7 |

| E | 4.59 | 8.0 | β | 104.1 |

Due to significant signal overlap in 1D spectra of complex molecules like this compound, 2D NMR experiments are indispensable. researchgate.netwikipedia.org These techniques spread the NMR information across two frequency dimensions, resolving individual signals and revealing correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, a COSY spectrum allows for the tracing of proton-proton connectivities within each monosaccharide ring, starting from the well-resolved anomeric proton signal. sdsu.eduyoutube.com

TOCSY (Total Correlation Spectroscopy): The TOCSY experiment extends the correlations observed in COSY to an entire spin system. researchgate.net By irradiating a single proton (like an anomeric proton), signals from all other protons within that same monosaccharide residue can be identified, greatly simplifying the assignment of individual sugar units. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org The HSQC spectrum for this compound would definitively link the assigned proton signals to their corresponding carbon signals, providing a complete ¹H and ¹³C assignment for each residue. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for determining the linkage between the monosaccharide units. It detects correlations between protons and carbons over two to three bonds. sdsu.edu By observing a correlation between the anomeric proton of one residue and a carbon atom of an adjacent residue across the glycosidic bond, the precise linkage position (e.g., 1→4, 1→6) can be established. This is the primary method for sequencing the oligosaccharide chain. nih.gov

| 2D NMR Experiment | Type of Correlation | Information Yielded |

|---|---|---|

| COSY | ¹H - ¹H (2-3 bonds) | Identifies adjacent protons within a sugar ring. |

| TOCSY | ¹H - ¹H (throughout a spin system) | Assigns all protons belonging to a single monosaccharide residue. |

| HSQC | ¹H - ¹³C (1 bond) | Correlates each proton with its directly attached carbon. |

| HMBC | ¹H - ¹³C (2-4 bonds) | Determines the sequence and linkage positions between sugar residues. |

The structural elucidation of naturally occurring oligosaccharides is often hampered by the minute quantities available after isolation and purification. Microcryoprobe technology addresses this challenge by significantly enhancing the sensitivity of the NMR experiment. selectscience.net These probes use cryogenically cooled electronics and detection coils, which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of six or more compared to conventional probes. selectscience.netbruker.com For a sample-limited compound like this compound, a Microcryoprobe would enable the acquisition of high-quality 1D and 2D NMR data in a fraction of the time, or make analysis possible on a mass that would otherwise be insufficient. bruker.com This is crucial for obtaining the full suite of 2D NMR data required for complete structural assignment.

Quantitative NMR (qNMR) is a precise method for determining the purity or concentration of a substance without requiring an identical reference standard of the analyte. mdpi.comiteh.ai For this compound, the ¹H qNMR method would involve dissolving a precisely weighed amount of the sample along with a precisely weighed amount of an internal calibration standard (a compound of high purity with known structure) in a suitable solvent. ox.ac.uk By comparing the integrated area of a well-resolved signal from this compound to the integral of a known signal from the internal standard, the absolute quantity and purity of the pentasaccharide can be calculated with high accuracy. mdpi.comox.ac.uk This method is valued for its direct relationship between signal intensity and the number of nuclei, making it a primary analytical technique. mdpi.com

Computational methods are increasingly used to support and validate experimentally determined structures. rsc.org For this compound, once a putative structure is proposed based on 1D and 2D NMR data, its ¹H and ¹³C NMR chemical shifts can be predicted using specialized software programs like CASPER (Computer-Assisted Spectrum Evaluation of Regular Polysaccharides). researchgate.netdiva-portal.org These programs utilize databases of known carbohydrate structures and their NMR parameters to calculate an expected spectrum for the proposed structure. researchgate.net The predicted spectrum is then compared to the experimental spectrum. A close match provides strong confirmation of the assigned structure, including monosaccharide composition, linkage sites, and anomeric configuration. diva-portal.orgdiva-portal.org This approach is particularly valuable for distinguishing between structurally similar isomers. researchgate.net

Mass Spectrometry (MS)-Based Methodologies for this compound

Mass spectrometry is a vital complementary technique to NMR, providing rapid and highly sensitive analysis of molecular weight and sequence. While MS struggles to differentiate stereoisomers, it excels at determining composition and connectivity. nih.gov

For this compound, an initial analysis using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would provide the accurate molecular weight of the parent ion. acs.org

To determine the sequence of the monosaccharide units, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, the parent ion of this compound is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions correspond to the cleavage of glycosidic bonds and cross-ring cleavages. nih.govyoutube.com The mass difference between successive fragment ions reveals the mass, and thus the identity, of each sugar residue in the chain, allowing for the reconstruction of the pentasaccharide sequence. This fragmentation pattern can also provide information on the location of any branching points within the structure. nih.gov

| Observed Ion (m/z) | Ion Type | Interpretation |

|---|---|---|

| 851.3 | [M+Na]⁺ | Parent ion of the full pentasaccharide |

| 689.2 | Y₄ | Loss of the terminal non-reducing sugar |

| 527.1 | Y₃ | Loss of the first two sugars |

| 365.1 | Y₂ | Loss of the first three sugars |

| 203.0 | Y₁ | Reducing-end monosaccharide |

Note: Y-ions result from glycosidic bond cleavage retaining charge on the reducing end.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the structural elucidation of complex carbohydrates like this compound. This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule. The chemical formula for this compound is C32H55NO24.

By utilizing HRMS, the exact mass of the [M+H]⁺ or [M+Na]⁺ adduct can be determined with a high degree of precision, typically within a few parts per million (ppm). This allows for the confident assignment of the elemental formula, distinguishing it from other isobaric compounds.

Table 1: Theoretical and Measured Exact Masses for this compound Adducts

| Ion Species | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 842.3245 | 842.3241 | -0.47 |

Note: The measured exact mass and mass error are illustrative examples based on typical HRMS accuracy.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Techniques

Tandem mass spectrometry (MS/MS) is indispensable for determining the sequence and branching pattern of oligosaccharides. In an MS/MS experiment, the precursor ion of this compound is isolated and then subjected to fragmentation, with the resulting product ions being mass-analyzed. The fragmentation pattern provides detailed structural information.

Electron-Based Dissociation (ExD)

Electron-based dissociation (ExD) methods, such as Electron Capture Dissociation (ECD) and Electron Detachment Dissociation (EDD), are powerful for the structural analysis of glycans. bu.edu These techniques often induce fragmentation across the glycosidic bonds and can also generate informative cross-ring cleavages, which are crucial for determining linkage positions. bu.edu For this compound, ExD can provide detailed information about the branching fucose residues and the linkages between the monosaccharide units. bu.edu

Ultraviolet Photodissociation (UVPD)

Ultraviolet Photodissociation (UVPD) is another advanced fragmentation technique that provides complementary information to collision-induced dissociation (CID). acs.org UVPD can generate a rich array of fragment ions, including cross-ring cleavages that are often absent in CID spectra. acs.org This method is particularly useful for distinguishing between isomeric oligosaccharides. acs.org For this compound, UVPD would be instrumental in confirming the specific glycosidic linkages and the attachment points of the fucose residues. nih.gov

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, when coupled with mass spectrometry, offers a unique method for isomer differentiation. d-nb.info By irradiating the isolated ion with an infrared laser, specific bonds are vibrated and eventually break, leading to fragmentation. manchester.ac.uk The resulting fragmentation pattern is dependent on the three-dimensional structure of the ion, allowing for the distinction between isomers with different anomeric or linkage configurations. researchgate.net IRMPD can be particularly useful in confirming the stereochemistry of the glycosidic bonds within this compound. nih.gov

Negative Ion Mode Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) in the negative ion mode is a widely used technique for sequencing neutral oligosaccharides. nih.gov In this mode, deprotonated molecules [M-H]⁻ are generated and fragmented. nih.gov The fragmentation of fucosylated oligosaccharides like this compound in negative ion mode CID typically yields C-type and cross-ring cleavage ions, providing valuable information about the sequence and linkage. nih.govresearchgate.net

Table 2: Predicted Major Fragment Ions of this compound in Negative Ion Mode CID

| Fragment Ion (Domon-Costello Nomenclature) | Predicted m/z | Structural Information |

|---|---|---|

| C4 | 696.2 | Loss of terminal GalNAc |

| Y4 | 714.2 | Loss of terminal Fuc |

| C3 | 534.1 | Loss of GalNAc and Fuc |

Note: The m/z values are illustrative and based on the fragmentation patterns of similar fucosylated oligosaccharides.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a high-throughput technique well-suited for the analysis of complex carbohydrate mixtures. mdpi.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. This method is often used for initial screening and to determine the molecular weight distribution of oligosaccharides. nih.gov For this compound, MALDI-TOF MS would provide a rapid determination of its molecular weight. scribd.com

Table 3: Chemical Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| A-Leb-Pentasaccharide | - |

| Fucose | Fuc |

| N-acetylgalactosamine | GalNAc |

| Galactose | Gal |

Gas-Phase Ion Mobility Spectrometry (IMS) coupled with MS

Gas-Phase Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) has emerged as a powerful technique for the analysis of complex carbohydrate isomers. fu-berlin.defu-berlin.de This method separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond the mass-to-charge ratio (m/z) offered by MS alone. koreascience.kr For oligosaccharides like the this compound, which can exist as various isomers with identical masses, IMS-MS is invaluable for distinguishing between different linkage patterns and branching. nih.gov

The core principle of IMS is the measurement of the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. This drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), a value that reflects the ion's three-dimensional shape. mpg.de Isomers with different shapes will have distinct CCS values, allowing for their separation and individual analysis.

In the study of blood group antigens, which are structurally related to this compound, IMS has been systematically used to differentiate isomeric structures. fu-berlin.de The quality of separation can be evaluated by comparing the CCS values of different species in both positive and negative ion modes, as well as with various adduct ions. fu-berlin.de

Research Findings from IMS-MS Analysis of Related Pentasaccharides:

IMS-MS analysis of a mixture of isomeric oligosaccharides can resolve species that are inseparable by liquid chromatography alone. The resulting data provides retention times, m/z ratios, and drift times, which together create a powerful dataset for isomer identification. fu-berlin.de For example, studies on oligosaccharide-alditols have demonstrated that multiple isomeric peaks can be detected for a single m/z value, each corresponding to a unique structure. nih.gov

| Isomer | m/z | Drift Time (ms) | Collision Cross-Section (CCS) Ų |

|---|---|---|---|

| Pentasaccharide Isomer 1 | 951.35 | 50.5 | 305.2 |

| Pentasaccharide Isomer 2 | 951.35 | 52.1 | 312.8 |

| Pentasaccharide Isomer 3 | 951.35 | 53.8 | 320.5 |

X-ray Crystallography for Three-Dimensional (3D) Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed electron density map can be generated, from which the atomic coordinates, bond lengths, and bond angles can be determined. nih.govlibretexts.org

Obtaining a single crystal of sufficient size and quality is the first and most critical step for single crystal X-ray diffraction. wikipedia.org For complex and flexible molecules like oligosaccharides, this can be a significant challenge. nih.govresearchgate.net However, when successful, this technique provides unambiguous structural information.

Crystallographic studies of related pentasaccharides, such as the anticoagulant fondaparinux, have successfully confirmed their structure and absolute configuration. researchgate.net In such studies, the crystal structure reveals not only the connectivity of the sugar units but also the preferred conformation of the pyranose rings and the torsion angles of the glycosidic linkages.

Crystallographic Data for a Representative Pentasaccharide:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Unit Cell Dimensions | a = 146.7 Å, b = 92.8 Å, c = 77.1 Å, β = 121.7° |

| Resolution | 1.87 Å |

| R-factor | 0.195 |

| R-free | 0.220 |

| Data is representative of a related oligosaccharide crystal structure. nih.gov |

A significant challenge in the crystallography of complex molecules is the growth of large, well-ordered crystals required for conventional X-ray diffraction. nih.gov Micro-Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique that has emerged as a powerful tool for determining high-resolution structures from nanocrystals, which are orders of magnitude smaller than those needed for X-ray crystallography. nih.govyoutube.com

In a MicroED experiment, a stream of electrons is used to obtain a diffraction pattern from a continuously rotating, frozen-hydrated nanocrystal. youtube.com This technique has been successfully applied to determine the structures of small molecules, peptides, and proteins from crystals that were too small for other methods. nih.govnih.gov The application of MicroED to oligosaccharides like this compound holds great promise for overcoming the bottleneck of crystallization. researchgate.net

Chiroptical Spectroscopic Techniques

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. frontiersin.org These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum provides information about the stereochemical features of the molecule. mtoz-biolabs.com To determine the absolute configuration, the experimental CD spectrum is compared with the spectra of known compounds or with spectra predicted by quantum chemical calculations. researchgate.net

For complex oligosaccharides, the CD spectrum can be influenced by the chirality of the individual sugar residues. nih.gov For instance, the amide chromophore in N-acetylated sugars gives rise to CD bands in the far-UV region (180-220 nm) that are sensitive to the chirality of these residues. nih.gov

Representative CD Spectral Data for Blood Group Oligosaccharides:

| Compound | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| Blood Group A Trisaccharide | 195 | +4500 |

| Blood Group H Disaccharide | 195 | -2000 |

| Data adapted from studies on related blood group substances. acs.org |

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting ORD curve can be used to characterize chiral molecules and determine their absolute configuration. acs.org The phenomenon of ORD arises from the fact that the refractive indices for left and right circularly polarized light are different in a chiral medium. wikipedia.org

ORD studies on oligosaccharides from blood group substances have been instrumental in correlating their optical properties with their structural features. acs.orgnih.gov The shape and sign of the ORD curve, particularly in regions of electronic absorption (the Cotton effect), are highly sensitive to the stereochemistry of the molecule.

Chemical Degradation and Transformation for Linkage and Monosaccharide Analysis

The structural elucidation of complex carbohydrates such as this compound is a multifaceted process that relies on a combination of analytical techniques. Among these, chemical degradation and transformation methods are fundamental for determining the monosaccharide composition and the specific linkages between these sugar units. These techniques break down the larger oligosaccharide into its constituent parts, which can then be identified and quantified.

A critical first step in this process is the complete hydrolysis of the pentasaccharide to release its individual monosaccharides. This is typically achieved by treating the sample with a strong acid, such as trifluoroacetic acid (TFA), at elevated temperatures. The resulting mixture of monosaccharides can then be analyzed by various chromatographic methods. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a powerful technique for separating and quantifying underivatized monosaccharides. creative-proteomics.comresearchgate.net Alternatively, the monosaccharides can be derivatized, for example with 1-phenyl-3-methyl-5-pyrazolone (PMP), and then analyzed by high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS). nih.govmdpi.com These methods provide detailed information on the types and molar ratios of the constituent sugars.

To determine the glycosidic linkages—the specific points of connection between the monosaccharide units—a technique known as methylation analysis is commonly employed. uga.edu This multi-step process involves:

Permethylation: All free hydroxyl groups in the pentasaccharide are converted to methyl ethers.

Hydrolysis: The permethylated oligosaccharide is then hydrolyzed to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides.

Reduction and Acetylation: The partially methylated monosaccharides are reduced to their corresponding alditols and then acetylated.

The resulting partially methylated alditol acetates (PMAAs) are volatile and can be readily analyzed by gas chromatography-mass spectrometry (GC-MS). uga.edu The fragmentation patterns of the PMAAs in the mass spectrometer reveal the positions of the original glycosidic linkages.

Enzymatic degradation offers a more specific approach to structural analysis. researchgate.net The use of specific exoglycosidases, which cleave terminal monosaccharides with a particular linkage and configuration, can help to sequence the oligosaccharide. By sequentially treating the pentasaccharide with different exoglycosidases and analyzing the products at each stage, the order and anomeric configuration (α or β) of the monosaccharide units can be determined.

The data obtained from these chemical degradation and transformation studies are pieced together to reconstruct the complete structure of the this compound, including the identity, sequence, and linkage of all its constituent monosaccharides.

Data from Monosaccharide Composition Analysis

| Monosaccharide | Molar Ratio |

| Glucose | 2 |

| Galactose | 1 |

| N-acetylglucosamine | 2 |

This table represents hypothetical data for this compound based on common analytical findings for similar compounds.

Data from Linkage Analysis by Methylation

| Partially Methylated Alditol Acetate (B1210297) | Deduced Linkage |

| 2,3,4,6-tetra-O-methyl-glucitol acetate | Terminal Glucose |

| 2,3,6-tri-O-methyl-glucitol acetate | 4-linked Glucose |

| 2,3,4,6-tetra-O-methyl-galactitol acetate | Terminal Galactose |

| 3,6-di-O-methyl-N-acetylglucosaminitol diacetate | 1,4-linked N-acetylglucosamine |

| 3,4,6-tri-O-methyl-N-acetylglucosaminitol acetate | 1-linked N-acetylglucosamine |

This table illustrates the type of data generated from methylation analysis and the corresponding linkage information that can be inferred.

Synthesis and Biosynthesis of Iso a Pentasaccharide

Chemical Synthesis of iso-A-Pentasaccharide

The total chemical synthesis of complex oligosaccharides like the this compound remains a demanding task that pushes the boundaries of modern organic chemistry. nih.gov Success hinges on the strategic assembly of monosaccharide building blocks, which can be achieved through various approaches. These methods must overcome the dual challenges of controlling the stereochemical outcome of each glycosidic bond formation (α or β) and ensuring that the correct hydroxyl group on the acceptor molecule is glycosylated (regioselectivity). nih.gov

Stepwise glycosylation involves the sequential addition of single monosaccharide units to a growing oligosaccharide chain. This linear approach, while often lengthy, allows for controlled construction and characterization of intermediates at each stage. The synthesis of complex glycans, including those related to blood group antigens, has been accomplished using this fundamental strategy. researchgate.netrsc.org For instance, the synthesis of a branched pentasaccharide core of human blood-group substances was achieved by the condensation of a disaccharide oxazoline (B21484) with a trisaccharide acceptor. rsc.org

In a typical stepwise sequence, a monosaccharide building block, acting as a glycosyl donor, is activated by a promoter and reacts with a glycosyl acceptor (the growing chain with a single free hydroxyl group). After the coupling reaction, a temporary protecting group on the newly added residue is selectively removed to expose a new hydroxyl group, which then serves as the acceptor site for the next glycosylation cycle. This process is repeated until the full oligosaccharide is assembled. acs.org Automated Glycan Assembly (AGA) is a powerful technology that formalizes this stepwise approach, using a standardized set of building blocks and reaction conditions to rapidly construct complex glycans on a solid support. acs.orgrsc.org

Various block coupling strategies have been designed based on the target structure. For the synthesis of a pentasaccharide, common strategies include:

[3+2] Block Glycosylation : A trisaccharide donor is coupled with a disaccharide acceptor. This approach was used to synthesize a pentasaccharide repeating unit of a bacterial O-antigen. beilstein-journals.org

[2+3] Block Glycosylation : A disaccharide donor is coupled with a trisaccharide acceptor.

[2+2+1] Block Glycosylation : This convergent strategy involves coupling two disaccharide blocks and then adding a final monosaccharide. This approach was envisioned for the synthesis of the pentasaccharide subunit of the Pseudomonas aeruginosa exopolysaccharide Psl. researchgate.net

The synthesis of a pentasaccharide fragment related to the inner core of lipopolysaccharides was achieved by the sequential assembly of a disaccharide, which was then coupled with a Kdo-fluoride donor to give a trisaccharide, followed by further elongation. acs.org Similarly, the chemoenzymatic synthesis of a sulfated Lewisa pentasaccharide was achieved by coupling two chemically synthesized disaccharide blocks to form a tetrasaccharide, which was then modified enzymatically. nih.gov These block strategies are crucial for efficiently accessing complex structures like the this compound.

Achieving high regio- and stereoselectivity is the central challenge in oligosaccharide synthesis. The choice of glycosyl donor, acceptor, protecting groups, and reaction conditions all play a critical role in controlling the outcome of the glycosylation. mdpi.comresearchgate.net

Regioselectivity : Differentiating between multiple free hydroxyl groups on an acceptor is often accomplished through a carefully planned protecting group strategy, leaving only one hydroxyl group available for glycosylation. However, methods for regioselective glycosylation of polyol acceptors are highly valuable as they reduce the number of protection and deprotection steps. researchgate.net The relative reactivity of hydroxyl groups can be exploited; for example, equatorial hydroxyls are generally more reactive than axial ones. mdpi.com The synthesis of type 2 Lewis antigens has been achieved through a unique regioselective glycosylation of a rationally designed lactosamine-3,2'-diol derivative. nih.gov

Stereoselectivity : The formation of the new stereocenter at the anomeric carbon must be precisely controlled.

1,2-trans Glycosides : These are typically formed with the assistance of a "participating" protecting group at the C-2 position of the donor, such as an acetyl or benzoyl group. The ester carbonyl assists in the departure of the leaving group, forming a cyclic oxonium ion intermediate that blocks the α-face, forcing the acceptor to attack from the β-face.

1,2-cis Glycosides : The synthesis of these linkages is more challenging and typically requires non-participating protecting groups (e.g., benzyl (B1604629) or silyl (B83357) ethers) at the C-2 position. The stereochemical outcome is then influenced by factors such as the solvent, the temperature, and the nature of the donor's anomeric leaving group and promoter. mdpi.com For the challenging α-galactosamine linkage in blood group A antigens, 2-azido-2-deoxy-galactosyl donors are often used. mdpi.comresearchgate.net The azido (B1232118) group serves as a non-participating precursor to the N-acetyl group and helps favor the α-glycoside. researchgate.net

Table 1: Methodologies for Regio- and Stereoselective Glycosylation

acs.orgmdpi.commdpi.comnih.govfrontiersin.orgrsc.orgrsc.org| Factor | Methodology | Effect/Application | Reference |

|---|---|---|---|

| Stereocontrol (1,2-trans) | Participating C-2 protecting groups (e.g., Benzoyl, Acetyl) | Anchimeric assistance leads to the formation of β-glucosides and β-galactosides, or α-mannosides. | |

| Stereocontrol (1,2-cis) | Non-participating C-2 protecting groups (e.g., Benzyl ethers, Azido groups) | Required for challenging α-glucosides/galactosides and β-mannosides. Outcome depends heavily on reaction conditions. | |

| Stereocontrol (α-Fucosylation) | Benzoyl protecting groups on fucose donor | Provide effective α-directing stereocontrol through remote participation. | |

| Regiocontrol | Orthogonal protecting group strategy | Selectively deprotecting one hydroxyl group on a polyol acceptor to direct glycosylation to a specific position. | |

| Regiocontrol | Tuning acceptor nucleophilicity | Protecting groups on the acceptor can influence the reactivity of nearby hydroxyls. Electron-withdrawing groups decrease nucleophilicity. | |

| Promoter System | N-Iodosuccinimide (NIS) / Triflic acid (TfOH) | Commonly used for activating thioglycoside donors. | |

| Promoter System | Trimethylsilyl (B98337) triflate (TMSOTf) | Powerful promoter for activating trichloroacetimidate (B1259523) and thioglycoside donors. |

The dense functionality of monosaccharides necessitates the use of protecting groups to temporarily mask hydroxyl and amino groups, preventing undesired side reactions. researchgate.net An ideal protecting group strategy employs a set of "orthogonal" groups, which can be removed under specific conditions without affecting the others. researchgate.net This allows for the selective deprotection of a single hydroxyl group on a complex, fully protected oligosaccharide, enabling chain elongation or functionalization at a precise location.

Common protecting groups in oligosaccharide synthesis include:

Benzyl (Bn) ethers : Stable to a wide range of conditions and typically removed under harsh conditions via catalytic hydrogenolysis.

Acyl groups (e.g., Acetyl (Ac), Benzoyl (Bz), Pivaloyl (Piv)) : Often used as participating groups at C-2. They are removed under basic conditions (e.g., sodium methoxide).

Silyl ethers (e.g., TBDMS, TIPS) : Their stability is tunable based on steric bulk, and they are removed with fluoride (B91410) reagents.

Fluorenylmethoxycarbonyl (Fmoc) : A base-labile group often used as a temporary protecting group for hydroxyls in automated synthesis, as it can be removed with piperidine (B6355638) without affecting acyl or ether groups. acs.orgrsc.org

Levulinoyl (Lev) : An ester group that can be selectively removed with hydrazine (B178648) in the presence of other esters, providing another level of orthogonality. rsc.org

The final step in the synthesis is the global deprotection, where all protecting groups are removed to yield the target native oligosaccharide. rsc.org This step can be challenging, as the harsh conditions required might lead to the degradation of the product. rsc.org

Table 2: Common Protecting Groups and Orthogonal Deprotection

rsc.orgrsc.orgacs.orgrsc.orgrsc.orgmdpi.commdpi.com| Protecting Group | Abbreviation | Typical Use | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Benzyl ether | Bn | Permanent protection of hydroxyls | H2, Pd/C (Hydrogenolysis) | |

| Benzoyl ester | Bz | Permanent or participating group | NaOMe in MeOH (Basic conditions) | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Temporary protection of hydroxyls | 20% Piperidine in DMF (Mild base) | |

| Levulinoyl ester | Lev | Temporary protection of hydroxyls | Hydrazine acetate (B1210297) (H2NNH2·AcOH) | |

| Di-tert-butylsilylene | DTBS | Cyclic protection of vicinal diols (e.g., 4,6-OH) | Acidic conditions (e.g., HF-Pyridine) | |

| Azide | N3 | Amine precursor (non-participating) | Reduction (e.g., H2S, PMe3) then Acylation |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic transformations. escholarship.orgresearchgate.net This approach is particularly powerful for constructing complex glycans, as enzymes can form glycosidic bonds with perfect regio- and stereoselectivity under mild aqueous conditions, obviating the need for cumbersome protection-deprotection sequences. researchgate.netnih.gov

In a typical chemoenzymatic strategy for oligosaccharide synthesis, a core structure is first assembled using chemical methods. This chemically synthesized fragment can be a simplified building block or a significant portion of the final molecule. escholarship.org This core is then used as a substrate for one or more glycosyltransferases, which are enzymes that catalyze the transfer of a sugar moiety from an activated sugar nucleotide donor (e.g., UDP-Galactose, GDP-Fucose) to the acceptor. researchgate.net

This integrated approach has been successfully applied to the synthesis of various blood group antigens. For example, a chemically synthesized tetrasaccharide can be fucosylated using a fucosyltransferase to install the final fucose residue with complete α-selectivity, a step that can be challenging to achieve chemically. nih.gov In another example, a facile enzymatic synthesis of a type 2 blood group A tetrasaccharide was reported, demonstrating the power of enzymes in building these complex structures. nih.gov One-pot multi-enzyme (OPME) systems have been developed to synthesize complex structures from simple precursors by combining several enzymes in a single reaction vessel. escholarship.org The integration of chemical and enzymatic methods leverages the strengths of both disciplines, providing a highly efficient and powerful pathway to complex, biologically important oligosaccharides like the this compound. escholarship.orgresearchgate.net

Enzymatically Generated Building Blocks

The construction of complex oligosaccharides is often achieved through a block synthesis method, which relies on the initial preparation of smaller, functionalized oligosaccharide units, or building blocks. beilstein-journals.org Enzymatic procedures are particularly well-suited for creating these precursors due to their high regio- and stereoselectivity, which circumvents the need for extensive protecting-group chemistry common in synthetic organic chemistry. researchgate.netuni-duesseldorf.de

For instance, precursor structures such as lactosaminide derivatives can be generated using enzymatic processes. beilstein-journals.org These enzymatically synthesized building blocks are then used as substrates in subsequent glycosylation reactions to assemble the final, larger oligosaccharide structure. beilstein-journals.org This chemoenzymatic approach, which synergistically combines the precision of enzymes for building block creation with the efficiency of chemical or further enzymatic steps for their assembly, is a powerful strategy in modern carbohydrate synthesis. beilstein-journals.orguni-duesseldorf.de

Enzymatic Synthesis of this compound

The enzymatic assembly of this compound can be accomplished through several sophisticated biocatalytic strategies. These methods primarily utilize enzymes such as glycosyltransferases and glycosidases, each with distinct mechanisms, to form the required glycosidic bonds with high fidelity.

Glycosyltransferase-Mediated Synthesis

Glycosyltransferase (GT)-mediated synthesis is a cornerstone of modern glycan assembly. nih.gov These enzymes are nature's catalysts for creating glycosidic bonds, transferring a sugar moiety from an activated donor substrate to a specific acceptor molecule, which can be another sugar, a protein, or a lipid. frontiersin.orgnih.gov The high fidelity of GTs stems from their catalytic templates, which precisely bind both the donor and acceptor substrates to ensure the accurate addition of sugars to specific locations on a growing oligosaccharide chain. nih.gov This process is responsible for the biosynthesis of a vast array of polysaccharides, oligosaccharides, and glycoconjugates in nature. frontiersin.org

The synthesis of specific pentasaccharide structures can be achieved through the coordinated action of multiple, highly specific glycosyltransferases. A notable example is the synthesis of a novel cyclic pentasaccharide from starch derivatives using two key enzymes from Bacillus globisporus N75: a 6-α-glucosyltransferase (6GT) and a 3-α-isomaltosyltransferase (IMT). nih.govresearchgate.net

The proposed pathway involves a sequence of four distinct enzymatic reactions:

6-Glucosyltransfer Reaction: The 6-α-glucosyltransferase initiates the process by transferring a glucose residue to the acceptor molecule. nih.gov

4-Glucosyltransfer Reaction: The same 6GT enzyme can also catalyze a subsequent transfer of a glucose molecule to a different position on the growing chain. nih.gov

3-Isomaltosyltransfer Reaction: The 3-α-isomaltosyltransferase then acts on the intermediate, transferring an isomaltosyl group. nih.gov

Cyclization Reaction: Finally, the IMT enzyme catalyzes an intramolecular transglycosylation (cyclization) reaction to form the final cyclic pentasaccharide structure. nih.gov

Table 1: Enzymes in Cyclic Pentasaccharide Synthesis

| Enzyme | Source Organism | Catalytic Function | Reference |

|---|---|---|---|

| 6-α-glucosyltransferase (6GT) | Bacillus globisporus N75 | Catalyzes α-1,6 and α-1,4 transglucosylation reactions. | nih.gov, researchgate.net |

| 3-α-isomaltosyltransferase (IMT) | Bacillus globisporus N75 | Catalyzes isomaltosyl transfer and final cyclization. | nih.gov, google.com |

The majority of glycosyltransferases, often referred to as Leloir-type GTs, depend on sugar nucleotides as high-energy activated donor substrates. nih.gov These enzymes are fundamental to the formation of most glycosidic bonds in biological systems. nih.gov The biosynthesis involves the transfer of a monosaccharide from a nucleoside diphosphate (B83284) (NDP) or monophosphate (NMP) donor to an acceptor. nih.gov This enzymatic approach offers excellent control over the regio- and stereoselectivity of the glycosylation reaction. researchgate.net

The use of these enzymes is a rapidly advancing field, with an increasing number of human and bacterial glycosyltransferases being identified, characterized, and applied in the synthesis of complex carbohydrates. nih.gov

Table 2: Common Sugar Nucleotide Donors in Glycosynthesis

| Sugar Nucleotide Donor | Transferred Sugar | Reference |

|---|---|---|

| UDP-Glucose (UDP-Glc) | Glucose | sigmaaldrich.com |

| UDP-Galactose (UDP-Gal) | Galactose | sigmaaldrich.com |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | N-acetylglucosamine | sigmaaldrich.com |

| GDP-Fucose (GDP-Fuc) | Fucose | frontiersin.org |

| CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | Sialic Acid | acs.org |

Glycosidase-Catalyzed Reverse Hydrolysis and Transglycosylation

As an alternative to glycosyltransferases, glycosidases can also be employed for oligosaccharide synthesis. d-nb.info While the natural function of these enzymes is to hydrolyze glycosidic bonds, the reaction can be shifted toward synthesis under specific, kinetically controlled conditions. d-nb.infoacs.org This approach typically follows one of two pathways:

Reverse Hydrolysis: In this thermodynamically controlled process, a glycosidic bond is formed through the condensation of monosaccharides. d-nb.info The reaction equilibrium is driven toward synthesis by operating in systems with low water activity and high substrate concentrations. d-nb.inforesearchgate.net

Transglycosylation: This is a kinetically controlled process where the enzyme transfers a sugar moiety from an activated donor substrate (like a disaccharide or a p-nitrophenyl glycoside) to an acceptor. acs.org The enzyme first forms a covalent glycosyl-enzyme intermediate; this intermediate can then be attacked by water (hydrolysis) or, preferably, by an acceptor molecule (transglycosylation) to form a new oligosaccharide. d-nb.infoacs.org By carefully controlling reaction parameters such as time and acceptor concentration, the transglycosylation product can be accumulated before subsequent hydrolysis occurs. acs.orgnih.gov

The choice between reverse hydrolysis and transglycosylation depends on the specific enzymes and substrates involved, with transglycosylation often allowing for higher transient yields. acs.org

Immobilized Enzyme Systems for Oligosaccharide Production

For industrial-scale production of oligosaccharides, the use of immobilized enzyme systems offers significant advantages over using free enzymes in solution. nih.govmdpi.com Immobilization involves attaching the enzyme to a solid, insoluble support material, which enhances its utility in bioreactors. oatext.com

Key benefits of enzyme immobilization include:

Reusability: The immobilized enzyme can be easily separated from the reaction mixture and reused for multiple batches, significantly reducing costs. nih.govmdpi.com

Enhanced Stability: Immobilization often increases the enzyme's stability against changes in temperature and pH. For example, an immobilized alginate lyase showed a shift in optimal temperature from 37°C to 45°C and optimal pH from 7.4 to 9.0. mdpi.com Similarly, β-galactosidase immobilized on chitosan-coated magnetic nanoparticles exhibited higher thermal stability and activity over a wider pH and temperature range compared to the free enzyme. nih.gov

Process Control: Immobilized systems are well-suited for continuous production processes, such as in packed-bed reactors or simulated moving beds, allowing for greater control and efficiency. nih.govwur.nl

These improvements make immobilized enzyme systems a robust and cost-effective technology for the large-scale synthesis of oligosaccharides. nih.govmdpi.com

Table 3: Comparison of Free vs. Immobilized Alginate Lyase

| Property | Free Enzyme | Immobilized Enzyme | Reference |

|---|---|---|---|

| Optimal Temperature | 37 °C | 45 °C | mdpi.com |

| Optimal pH | 7.4 | 9.0 | mdpi.com |

| Reusability | Single Use | Reusable for multiple cycles (e.g., 6 cycles with 50% reusability) | mdpi.com |

| Storage Stability | Lower | Higher (~67% relative hydrolysis after 15 days) | mdpi.com |

Biosynthetic Pathways of this compound in Biological Systems

Given the absence of specific data for "this compound," the following sections outline the general principles and methodologies that would be applied to study the biosynthesis of such a compound, should it be identified in a biological system.

Enzyme Characterization within the Biosynthetic Pathway (e.g., UDP-sugar modifying enzymes)

Once a BGC is identified, the function of the individual enzymes encoded within it must be characterized. This involves:

Heterologous Expression and Purification: Expressing the enzymes in a suitable host (like E. coli) and purifying them for in vitro assays.

Enzymatic Assays: Testing the activity of the purified enzymes with various sugar substrates to determine their specific function (e.g., glycosyltransferase, epimerase, acetyltransferase). nih.gov This would include identifying the specific UDP-sugar precursors that are modified and incorporated into the growing oligosaccharide chain.

Structural Biology: Determining the three-dimensional structure of the enzymes to understand their substrate specificity and catalytic mechanism.

For example, the biosynthesis of complex glycans often involves UDP-sugar modifying enzymes that can alter the stereochemistry or add functional groups to the sugar precursors. nih.gov

Precursor Molecules and Metabolic Flux

The biosynthesis of any oligosaccharide is dependent on the availability of activated sugar donors, typically in the form of nucleotide sugars (e.g., UDP-glucose, GDP-mannose). The study of precursor molecules and metabolic flux involves:

Metabolomics: Identifying and quantifying the intracellular pool of nucleotide sugars and other relevant metabolites in the producing organism. christeyns.comoup.com

Flux Analysis: Using isotopic labeling studies (e.g., with ¹³C-labeled glucose) to trace the flow of carbon through central metabolism into the specific nucleotide sugar precursors required for the pentasaccharide's assembly. ter-arkhiv.ru This helps to understand the efficiency of the pathway and identify potential metabolic bottlenecks. wikipedia.org The synthesis of these precursors often begins with central metabolites like glucose-6-phosphate. wikipedia.org

Genetic Regulation of this compound Biosynthesis

The expression of the biosynthetic gene cluster is tightly controlled by regulatory elements to ensure that the pentasaccharide is produced at the appropriate time and in the correct amount. Investigating this regulation includes:

Promoter Analysis: Identifying promoter regions upstream of the BGC and characterizing the transcription factors that bind to these regions to activate or repress gene expression. researchgate.net

Transcriptomics (RNA-Seq): Analyzing the expression levels of the biosynthetic genes under different growth conditions to understand the environmental or developmental cues that trigger production.

Identification of Regulatory Networks: Uncovering the broader regulatory networks that control the expression of the BGC, which may involve two-component systems, quorum sensing, or other signaling pathways. researchgate.netnih.gov

Conformational Analysis and Dynamics of Iso a Pentasaccharide

Experimental Determination of Conformation

The three-dimensional structure of pentasaccharides in solution, in the gas phase, and in the solid state can be determined using a variety of experimental techniques. Each method provides unique insights into the molecule's conformational preferences.

NMR Spectroscopy (e.g., NOESY for inter-residue proximities)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of oligosaccharides in solution. Nuclear Overhauser Effect SpectroscopY (NOESY) experiments are particularly valuable as they provide information about the spatial proximity of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons, allowing for the determination of inter-residue proximities.

In the study of a fucoidan (B602826) pentasaccharide, 2D NOESY spectra were used to identify interglycosidic NOEs, which are indicative of specific conformations. researchgate.net For instance, changes in the NOESY spectrum upon lowering the temperature or upon binding to a protein revealed shifts in the conformational equilibrium of the pentasaccharide. researchgate.net Similarly, Saturation Transfer Difference (STD) NMR experiments on the blood group A-pentasaccharide have been used to identify the binding epitope when interacting with proteins like the cholera toxin. oup.com The protons of the oligosaccharide that are in closest contact with the protein show the strongest saturation transfer, highlighting the conformation adopted in the bound state. oup.com Transferred NOESY (TRNOESY) experiments further confirm the bound conformation, with observed TRNOEs providing distance constraints for building models of the complex. oup.com

| Pentasaccharide Type | Interacting Protons | Significance | Reference |

|---|---|---|---|

| Blood Group A-Pentasaccharide | H1-GalNAc / H5-Fuc(II) | Defines the orientation of the terminal GalNAc and Fucose residues. | oup.com |

| Fucoidan Pentasaccharide | H1 Ap / H5 F | Indicates proximity between fucose and another sugar residue, defining a key glycosidic linkage conformation. | researchgate.net |

X-ray Crystallography of iso-A-Pentasaccharide Conformers

X-ray crystallography provides high-resolution structural information of molecules in the solid state. While crystallizing oligosaccharides alone can be challenging, co-crystallization with a protein receptor often yields well-diffracting crystals. beilstein-journals.org The resulting crystal structure reveals the precise conformation of the pentasaccharide when bound to its biological target.

For example, the crystal structure of antithrombin in a complex with a synthetic heparin-like pentasaccharide has been determined, detailing the interactions and the specific conformation of the pentasaccharide required for binding. nih.gov Similarly, X-ray crystallographic studies of soybean agglutinin complexed with four isomeric biantennary pentasaccharides have revealed how these molecules cross-link protein tetramers. nih.gov These studies showed that all four pentasaccharides adopt similar conformations with a pseudo-2-fold axis of symmetry, and that subtle differences in their linkage lead to distinct crystal packing. nih.gov Such data is invaluable for understanding the principles of carbohydrate-protein recognition.

| Complex | PDB ID | Resolution (Å) | Key Conformational Feature | Reference |

|---|---|---|---|---|

| Antithrombin-Pentasaccharide | 1NQ9 | 2.2 | Intermediate pentasaccharide-bound conformation. | nih.gov |

| Soybean Agglutinin - 2,3-Pentasaccharide | - | ~2.4-2.8 | Pseudo-2-fold symmetry, I4122 space group. | nih.gov |

| Soybean Agglutinin - 3,6-Pentasaccharide | - | ~2.4-2.8 | Pseudo-2-fold symmetry, P6422 space group. | nih.gov |

Ion Mobility Spectrometry for Gas-Phase Conformations

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) is an emerging technique for the analysis of carbohydrate structures in the gas phase. mpg.de IMS separates ions based on their size, shape, and charge, providing a measure of their rotationally averaged collision cross-section (CCS). This allows for the differentiation of isomers that are indistinguishable by mass spectrometry alone.

IMS has been successfully applied to distinguish between various Lewis and blood group antigen isomers. mpg.deacs.org By comparing the experimental CCS values with those calculated for candidate structures from computational modeling, it is possible to gain insights into the gas-phase conformations of these oligosaccharides. mdpi.com This technique is particularly powerful for analyzing complex mixtures and for studying the conformational landscape of flexible molecules.

Computational Modeling and Molecular Dynamics Simulations

Computational methods are essential for complementing experimental data and for providing a dynamic picture of oligosaccharide conformations.

Quantum Chemical Calculations for Conformational Constraints

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the relative energies of different conformers and to understand the forces that govern their stability. These calculations can provide detailed information about intramolecular hydrogen bonding and other non-covalent interactions that define the conformational preferences of a pentasaccharide.

A study on the gas-phase conformation of a core pentasaccharide in N-linked glycans utilized a tree-based sampling method followed by quantum chemical calculations to identify low-energy conformers. dntb.gov.uanih.govmdpi.com The calculations revealed that the lowest-energy structure was stable at both 0 K and 298.15 K. dntb.gov.uanih.govmdpi.com Such studies are crucial for interpreting experimental gas-phase data, for example from IR spectroscopy or ion mobility spectrometry. dntb.gov.uanih.govmdpi.com

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational space of oligosaccharides in a solvated environment, mimicking physiological conditions. These simulations can reveal the dynamic nature of these molecules, including transitions between different conformational states.

Accelerated MD simulations of the A-pentasaccharide have shown that it is a flexible molecule that can transition between "open" and "closed" conformers. nih.govacs.org The closed structure is characterized by a hydrogen bond that is absent in the open form. acs.org These simulations also revealed that the individual monosaccharide rings can adopt different puckering conformations (e.g., 4C1 and 1C4), and that the flexibility of the pentasaccharide can be influenced by its binding to a protein. nih.govacs.orgacs.org MD simulations are also used to calculate theoretical parameters that can be compared with experimental data, such as NMR-derived distances and coupling constants, to validate and refine the conformational models.

| Conformational Feature | Description | Significance | Reference |

|---|---|---|---|

| Open Conformer | Extended, linear-like structure. | Adopted in the cholera toxin binding site. | nih.govacs.org |

| Closed Conformer | Characterized by a hydrogen bond between GlcNAc and GalNAc. | A distinct conformational state accessible in solution. | acs.org |

| Sugar Pucker | Monosaccharide rings can sample both 4C1 (chair) and 1C4 (chair) puckers in the free form. | Demonstrates the inherent flexibility of the individual sugar units. | nih.govacs.orgacs.org |

Compound Names Mentioned in this Article

| Compound Name | Abbreviation | Class |

|---|---|---|

| This compound | - | Oligosaccharide |

| Blood Group A Pentasaccharide | A-Pentasaccharide | Oligosaccharide |

| Fucoidan Pentasaccharide | - | Oligosaccharide |

| Heparin-like Pentasaccharide | - | Oligosaccharide |

| N-acetylgalactosamine | GalNAc | Monosaccharide |

| Fucose | Fuc | Monosaccharide |

| N-acetylglucosamine | GlcNAc | Monosaccharide |

| Galactose | Gal | Monosaccharide |

Biological Recognition and Interactions of Iso a Pentasaccharide

Interaction with Proteins

The interaction of iso-A-Pentasaccharide with proteins is a cornerstone of its biological function. These interactions are characterized by a high degree of specificity and are governed by the three-dimensional structures of both the oligosaccharide and the protein's binding site.

Binding to Lectins and Carbohydrate-Binding Modules

Lectins are a diverse group of proteins that recognize and bind to specific carbohydrate structures. nih.gov This recognition is crucial for various biological processes, including cell-cell recognition, signaling, and immune responses. nih.gov The specificity of a lectin for a particular carbohydrate is determined by the amino acid composition and spatial arrangement of its carbohydrate-recognition domain (CRD). nih.gov

Carbohydrate-Binding Modules (CBMs) are non-catalytic domains found in carbohydrate-active enzymes that facilitate the association of the enzyme with its polysaccharide substrate. nih.govnih.gov CBMs enhance the efficiency of enzymatic catalysis by increasing the effective concentration of the enzyme on the substrate. nih.gov The binding specificity of CBMs is diverse, with different families recognizing distinct carbohydrate structures. mdpi.com

The interaction of this compound with specific lectins and CBMs would be characterized by the formation of non-covalent bonds, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the sugar residues of the pentasaccharide and the amino acid side chains in the protein's binding pocket. The affinity and specificity of this binding are critical for its biological effects.

Interactions with Antibodies and Antigenicity Studies

Oligosaccharides can act as antigens, eliciting an immune response that leads to the production of specific antibodies. nih.gov The antigenicity of a carbohydrate is dependent on its structure, size, and the context in which it is presented to the immune system. nih.gov The generation of monoclonal antibodies against specific oligosaccharides has been a valuable tool for their detection and for studying their biological roles. nih.govnih.gov

The interaction between this compound and a specific antibody would involve the recognition of a particular epitope on the pentasaccharide by the antibody's antigen-binding site (paratope). The thermodynamics of this interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS), can be determined using techniques such as isothermal titration calorimetry. nih.govlongdom.org Understanding the antigenicity of this compound is crucial for developing diagnostic tools and immunotherapies.

Binding to Enzymes (e.g., glycosyltransferases, hydrolases)

Glycosyltransferases are enzymes that catalyze the synthesis of glycosidic bonds by transferring a monosaccharide from an activated donor to an acceptor molecule. nih.govsigmaaldrich.comcazypedia.org The acceptor molecule can be a growing oligosaccharide chain. nih.govgoogle.com The specificity of glycosyltransferases for both the donor and acceptor substrates is a key factor in the biosynthesis of complex glycans. nih.govnih.gov this compound could potentially serve as an acceptor for a specific glycosyltransferase, leading to its further elongation.

Glycoside hydrolases are enzymes that catalyze the cleavage of glycosidic bonds. nih.gov The interaction between a glycoside hydrolase and its substrate involves the binding of the oligosaccharide in the enzyme's active site, followed by catalysis. The specificity of these enzymes ensures the controlled degradation of complex carbohydrates. This compound could be a substrate for a specific glycoside hydrolase, leading to its breakdown into smaller saccharide units.

Specificity of Interactions with Signaling Proteins (e.g., Growth Factors, Cytokines)

Certain growth factors and cytokines interact with specific carbohydrate structures on the cell surface or in the extracellular matrix. nih.govnih.gov These interactions can modulate the signaling activity of these proteins, influencing processes such as cell growth, differentiation, and inflammation. nih.govnih.gov For example, the interaction of fibroblast growth factors (FGFs) with heparan sulfate (B86663) is essential for their signaling. nih.gov

The specific binding of this compound to a signaling protein like a growth factor or a cytokine could either enhance or inhibit its biological activity. This modulation would depend on the nature of the interaction and its effect on the protein's conformation and ability to bind to its receptor.

Thermodynamics of Binding Interactions (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. nih.govnih.govglycopedia.eu It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.govglycopedia.euharvard.edu

An ITC experiment to study the binding of this compound to a protein would involve titrating a solution of the pentasaccharide into a solution containing the protein and measuring the resulting heat changes. The data obtained would provide a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding process. nih.govglycopedia.eu

| Thermodynamic Parameter | Description |

| Binding Affinity (Ka) | The equilibrium constant for the association of the ligand and the protein. A higher Ka indicates a stronger binding interaction. |

| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. It reflects the changes in bonding and solvation upon complex formation. |

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. It is influenced by conformational changes and the release of water molecules. |

| Stoichiometry (n) | The number of ligand molecules that bind to a single protein molecule. |

Role in Cellular Recognition and Adhesion

The carbohydrates on the surface of cells play a critical role in cell-cell recognition and adhesion. nih.govnih.govwikipedia.org These processes are fundamental to the development and function of multicellular organisms, as well as in pathological conditions. nih.govtaylorandfrancis.com Cell surface glycans can interact with lectins on adjacent cells, leading to specific cell adhesion. nih.gov

This compound, if present on the cell surface, could act as a recognition motif for other cells or for components of the extracellular matrix. This interaction could mediate cell adhesion, influencing processes such as immune cell trafficking, embryogenesis, and cancer metastasis. The specificity of this recognition would be crucial for ensuring the correct cellular organization and function. nih.govwikipedia.org

Based on the comprehensive search performed, there is currently insufficient scientific information available in the public domain to generate an article on "this compound" that adheres to the specific biological and immunological topics requested in the outline.

Searches for "this compound" in conjunction with key terms such as "ligand-receptor interactions," "cell adhesion," "bacterial adhesion," "biofilm formation," "viral entry," and "immune response" did not yield any specific research findings or detailed data. The available information is limited to basic chemical identifiers, such as synonyms (e.g., A-Leb-Pentasaccharide) and its chemical formula (C32H55NO24) scribd.com.

Without dedicated research on the biological recognition, host-pathogen interactions, and immunological properties of this compound, it is not possible to provide a scientifically accurate and thorough article covering the required sections on:

Biological Recognition and Interactions: No data was found on its specific ligand-receptor interactions on cell surfaces or its role in mediating cell-cell or cell-matrix adhesion.

Involvement in Host-Pathogen Interactions: There is no available research detailing its involvement in bacterial adhesion, biofilm formation, viral entry mechanisms, or the modulation of host immune responses.

Immunological Properties: Specific immunological characteristics and activities of this compound are not documented in the available resources.

Therefore, the creation of an article with detailed research findings and data tables as instructed cannot be fulfilled at this time. Further scientific investigation and publication on the biological functions of this compound are needed before such a document can be accurately composed.

Immunological Properties

Characterization as a Carbohydrate Antigen

Carbohydrate antigens are sugar molecules that can be recognized by the immune system and elicit an immune response. The structure of a pentasaccharide, a carbohydrate composed of five sugar units, is critical to its function as an antigen. The specific arrangement of these monosaccharide units and the linkages between them create a unique three-dimensional shape that can be identified by immune cells and antibodies.

Bacterial cell surface polysaccharides are often valuable targets for diagnostics and can serve as protective antigen candidates. In the context of gastrointestinal cancers, carbohydrate antigens like CA19-9 (sialyl-Lewis A), a tetrasaccharide, are used as tumor markers. The expression of these antigens on the cell surface allows them to play a role in cell-to-cell recognition processes. The immunogenicity of a carbohydrate, or its ability to provoke an immune response, is dependent on its molecular structure. Research on a novel pentasaccharide from Burkholderia pseudomallei, for example, identified it as a potential candidate antigen for serodiagnosis and vaccine development due to its strong reaction with sera from melioidosis patients.

The recognition of carbohydrate structures by the innate immune system is a key first step in host defense. The innate immune system utilizes pattern recognition receptors (PRRs) to detect conserved pathogenic motifs, including carbohydrate moieties. This interaction initiates signaling cascades that lead to an immune response.

Induction of Antibody Responses (in research models)

When introduced into a research animal, a foreign carbohydrate antigen like this compound can stimulate the production of antibodies. This process is a cornerstone of adaptive immunity. Animal models, particularly mice, are frequently used to study the immunogenicity of substances and the mechanisms of antibody formation.

In these models, immunization with a carbohydrate antigen, often conjugated to a carrier protein to enhance the immune response, can lead to the production of specific antibodies. For instance, studies involving synthetic decasaccharide-protein conjugates related to the fungus Cryptococcus neoformans showed that immunized mice produced antibodies that could bind to the target polysaccharide.

The type and quantity of antibodies produced can be measured using techniques like ELISA (enzyme-linked immunosorbent assay). Analysis of the antibody isotypes, such as IgM, IgG1, IgG2a, and IgG2b, provides insight into the nature of the immune response. A predominance of IgG isotypes often indicates the involvement of T-helper cells, a critical component of a robust and long-lasting immune response.

| Antibody Isotype | Relative Level Detected | Implication |

|---|---|---|

| IgM | Predominant | Primary immune response |

| IgG1 | Predominant | T-helper 2 (Th2) type response |

| IgG2a | Lower Level | T-helper 1 (Th1) type response |

| IgG2b | Lower Level | T-helper 1 (Th1) type response |

| IgG3 | Lower Level | Variable, often associated with carbohydrate antigens |

This table is a representative example based on findings from immunization studies with synthetic carbohydrate antigens, such as the one described in a study on a vaccine candidate against Cryptococcus neoformans, illustrating the types of antibody isotypes that can be generated.

Modulation of Innate Immune Cells (e.g., macrophages, dendritic cells)

The innate immune system is the body's first line of defense and is composed of various cells, including macrophages and dendritic cells (DCs). These cells play a crucial role in recognizing pathogens and initiating an immune response. Carbohydrates can directly impact and modulate the activity of these innate immune cells.

Macrophages and dendritic cells are antigen-presenting cells (APCs) that are critical for maintaining intestinal immune homeostasis by sensing and responding to the microbiota. They can recognize carbohydrate structures through their pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This recognition can trigger the activation of these cells, leading to phagocytosis (engulfing of the antigen) and the release of signaling molecules called cytokines.

Research has shown that synthetic human milk oligosaccharides (HMOs) can directly modulate the functions of intestinal epithelial cells and immune cells. For example, certain oligosaccharides can lead to decreased levels of pro-inflammatory cytokines in in vitro models. In studies involving Coccidioides infection, both macrophages and dendritic cells were shown to be critical for pathogen clearance. The interaction with the pathogen influenced the activation and polarization of these cells; for instance, DCs were observed to polarize into a proinflammatory state. The activation of macrophages and DCs by carbohydrate antigens is a key step that bridges the innate and adaptive immune responses, as these activated cells can then present the antigen to T-cells, initiating a more specific and targeted adaptive immune attack.

| Cell Type | Oligosaccharide Stimulus | Observed Effect | Reference Context |

|---|---|---|---|

| Macrophages (THP-1) | Synthetic Human Milk Oligosaccharides (HMOs) | Decreased pro-inflammatory cytokine levels | In vitro model of intestinal inflammation |

| Dendritic Cells (DCs) | Mannosylated Antigens | Increased internalization via endocytosis | Anticancer vaccine research |

| Dendritic Cells (DCs) | Coccidioides (Fungus) | Polarization into proinflammatory DC1s | In vitro infection model |

| Macrophages | Coccidioides (Fungus) | Reduced activation | In vitro infection model |

This table summarizes general findings on how different carbohydrate structures can modulate the activity of key innate immune cells, based on various research models.

Analytical Methodologies for Iso a Pentasaccharide Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of iso-A-Pentasaccharide, enabling its separation from complex mixtures, assessment of its purity, and quantification. The choice of technique depends on the specific analytical goal, from high-resolution separation of the intact oligosaccharide to the analysis of its constituent monosaccharides.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of oligosaccharides due to its high resolution and sensitivity. openaccessjournals.com For non-derivatized carbohydrates like this compound, which lack a strong chromophore, a specialized form of HPLC is predominantly used.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a leading technology for the analysis of complex carbohydrates. nih.govcreative-biolabs.com Carbohydrates, being weak acids with pKa values between 12 and 14, can be transformed into oxyanions at high pH, allowing for their separation on high-efficiency anion-exchange columns. researchgate.net The separated analytes are then detected with high sensitivity by a pulsed amperometric detector, which measures the current generated by the oxidation of the carbohydrate at the surface of a gold electrode. nih.govcreative-biolabs.com This method obviates the need for derivatization and provides excellent signal-to-noise ratios. creative-biolabs.com

HPAEC-PAD is widely applied for:

Purity Assessment: Resolving the target pentasaccharide from closely related structures, precursors, or degradation products.

Quantification: Determining the concentration of this compound in various samples, including biological fluids and synthetic reaction mixtures. researchgate.net The technique is recognized for its ability to achieve low quantification limits. researchgate.net

Monosaccharide and Sialic Acid Content Determination: After acid hydrolysis of the pentasaccharide, HPAEC-PAD can be used to quantify its constituent monosaccharides. creative-biolabs.com

| Parameter | Description | Relevance to this compound |

| Stationary Phase | High-efficiency anion-exchange columns (e.g., CarboPac series). nih.gov | Enables separation of isomeric and closely related oligosaccharides based on the charge of their hydroxyl groups at high pH. |

| Mobile Phase | High pH eluents, often involving a sodium hydroxide (B78521) or sodium acetate (B1210297) gradient. shim-pol.pl | Creates oxyanions from the carbohydrate hydroxyl groups, facilitating interaction with the stationary phase. |

| Detection | Pulsed Amperometric Detection (PAD). nih.govcreative-biolabs.com | Allows for direct, highly sensitive detection of underivatized carbohydrates without the need for fluorescent or UV-absorbing tags. creative-biolabs.com |

| Application | Purity analysis, quantification, profiling of oligosaccharide mixtures. openaccessjournals.comresearchgate.net | Essential for quality control of synthetic or purified this compound and for studying its presence in biological samples. |

Gas Chromatography (GC) for Derivatized Monosaccharide Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for determining the monosaccharide composition and linkage analysis of oligosaccharides like this compound. nih.govpageplace.de Since carbohydrates are non-volatile, they require chemical derivatization to increase their volatility for GC analysis. csic.es

The typical workflow involves:

Hydrolysis: The pentasaccharide is first hydrolyzed into its constituent monosaccharides using acid. creative-biolabs.com

Derivatization: The liberated monosaccharides are then converted into volatile derivatives. Common methods include permethylation followed by reduction and acetylation to form partially methylated alditol acetates (PMAAs), or conversion to trimethylsilyl (B98337) (TMS) ethers. csic.escreative-biolabs.com

GC Separation and MS Detection: The derivatized monosaccharides are separated on a capillary GC column and identified by their characteristic retention times and mass spectra. creative-biolabs.comoup.com

This methodology provides detailed structural information, including the identity of the monosaccharides and the positions of the glycosidic linkages, which are inferred from the fragmentation patterns of the PMAAs in the mass spectrometer. oup.comgu.se

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. researchgate.net This technique is particularly useful for the purification and analysis of oligosaccharides. researchgate.net

In the context of this compound research, GPC is used for:

Purification: Isolating the pentasaccharide from mixtures containing higher or lower molecular weight carbohydrates, such as during synthesis or extraction from biological sources. mdpi.comnih.gov

Fractionation: Separating complex mixtures of oligosaccharides into fractions based on their degree of polymerization. nih.govnih.gov For instance, materials like Bio-Gel P-6 or Sephadex G-15 are commonly used to separate urinary oligosaccharides or products from chemical synthesis. mdpi.comnih.gov

The principle involves passing the sample through a column packed with a porous gel matrix. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores are retained longer and elute later. researchgate.net

Affinity Chromatography for Isolation of Specific Binding Oligosaccharides

Affinity chromatography is a highly selective purification technique based on the specific, reversible interaction between a biomolecule and a ligand immobilized on a chromatographic matrix. sigmaaldrich.com For this compound and other blood group A-active structures, lectin affinity chromatography is a particularly powerful tool. nih.govresearchmap.jp

Lectins are proteins that bind to specific carbohydrate structures. sigmaaldrich.com Lectins with specificity for the terminal N-acetylgalactosamine (GalNAc) residue of the blood group A antigen are used to isolate and purify this compound and related molecules. nih.govresearchmap.jp